Cas no 144864-27-7 (4-Pyridinamine, 3-(1-pyrrolidinyl)-)

4-Pyridinamine, 3-(1-pyrrolidinyl)-, is a heterocyclic amine compound featuring a pyridine core substituted with an amino group at the 4-position and a pyrrolidinyl moiety at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s rigid yet functionalized framework facilitates its use in the development of ligands, catalysts, and bioactive molecules. Its pyrrolidinyl substitution enhances solubility and modulates reactivity, while the pyridinamine group offers potential for further derivatization. This compound is particularly useful in medicinal chemistry for designing molecules with tailored binding interactions.
4-Pyridinamine, 3-(1-pyrrolidinyl)- structure
144864-27-7 structure
Product Name:4-Pyridinamine, 3-(1-pyrrolidinyl)-
CAS No:144864-27-7
MF:C9H13N3
MW:163.219621419907
CID:3753752
PubChem ID:83694888
Update Time:2025-05-24

4-Pyridinamine, 3-(1-pyrrolidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridinamine, 3-(1-pyrrolidinyl)-
    • 3-(Pyrrolidin-1-yl)pyridin-4-amine
    • 4-AMINO-3-(PYRROLIDINO)PYRIDINE
    • DTXSID701299471
    • DB-104861
    • TQP1470
    • AKOS023428550
    • SB55033
    • 144864-27-7
    • 3-pyrrolidin-1-ylpyridin-4-amine
    • 3-(1-Pyrrolidinyl)-4-pyridinamine
    • KS-8903
    • MDL: MFCD20715612
    • Inchi: 1S/C9H13N3/c10-8-3-4-11-7-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11)
    • InChI Key: CWJFTAFPORGNIN-UHFFFAOYSA-N
    • SMILES: C1=NC=CC(N)=C1N1CCCC1

Computed Properties

  • Exact Mass: 163.110947427Da
  • Monoisotopic Mass: 163.110947427Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 349.5±27.0 °C at 760 mmHg
  • Flash Point: 165.2±23.7 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-Pyridinamine, 3-(1-pyrrolidinyl)- Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM505420-1g
3-(Pyrrolidin-1-yl)pyridin-4-amine
144864-27-7 97%
1g
$561 2023-01-01

Additional information on 4-Pyridinamine, 3-(1-pyrrolidinyl)-

Introduction to 4-Pyridinamine, 3-(1-pyrrolidinyl)- (CAS No. 144864-27-7)

4-Pyridinamine, 3-(1-pyrrolidinyl)-, identified by its Chemical Abstracts Service (CAS) number 144864-27-7, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative combines the structural features of pyridine and pyrrolidine moieties, making it a versatile scaffold for the development of novel bioactive molecules. The compound’s unique structural configuration has garnered attention for its potential applications in drug discovery, particularly in modulating biological pathways associated with neurological and inflammatory disorders.

The synthesis of 4-Pyridinamine, 3-(1-pyrrolidinyl)- involves multi-step organic transformations that highlight the intersection of pyridine and pyrrolidine chemistry. The presence of an amine group at the 4-position of the pyridine ring and a 1-pyrrolidinyl substituent at the 3-position introduces a rich array of possible interactions with biological targets. These interactions are critical for designing molecules with high selectivity and efficacy. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of such derivatives, streamlining the drug development process.

In the realm of medicinal chemistry, 4-Pyridinamine, 3-(1-pyrrolidinyl)- has been explored as a precursor for more complex pharmacophores. Its dual functionality allows for modifications that can enhance solubility, metabolic stability, and target specificity. For instance, derivatization at the amine group can introduce polar or charged moieties, improving cell membrane permeability or binding to specific protein receptors. Similarly, alterations at the pyrrolidine ring can fine-tune electronic properties, influencing reactivity and interactions with biological systems.

Recent studies have highlighted the potential of 4-Pyridinamine, 3-(1-pyrrolidinyl)- in addressing neurological disorders. The compound’s ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it a promising candidate for treating conditions such as Alzheimer’s disease and Parkinson’s disease. Preclinical trials have demonstrated that derivatives of this scaffold exhibit neuroprotective effects by modulating cholinergic and dopaminergic pathways. These findings align with emerging research trends that emphasize the role of heterocyclic amines in neurodegenerative disease management.

The anti-inflammatory potential of 4-Pyridinamine, 3-(1-pyrrolidinyl)- has also been investigated extensively. In vitro studies have shown that certain analogs derived from this compound inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). By targeting these enzymes, the compound can reduce pro-inflammatory cytokine production and attenuate inflammatory cascades. This mechanism is particularly relevant in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the application of 4-Pyridinamine, 3-(1-pyrrolidinyl)- in anticancer research. The compound’s ability to induce apoptosis and inhibit tumor growth has been observed in various cancer cell lines. Mechanistic studies suggest that it interacts with mitochondrial pathways and DNA repair mechanisms, disrupting cancer cell viability. Furthermore, its structural flexibility allows for further derivatization to enhance its cytotoxicity while minimizing off-target effects.

The synthetic methodologies for preparing 4-Pyridinamine, 3-(1-pyrrolidinyl)- have seen significant improvements over recent years. Transition metal-catalyzed cross-coupling reactions, such as palladium-catalyzed Buchwald-Hartwig amination, have enabled efficient construction of the pyridine-pyrrolidine core structure. Additionally, asymmetric synthesis techniques have been employed to achieve enantioselective derivatives, which are crucial for developing chiral drugs with improved pharmacological profiles.

The pharmacokinetic properties of 4-Pyridinamine, 3-(1-pyrrolidinyl)- are another critical aspect under investigation. Studies using molecular modeling have predicted its absorption, distribution, metabolism, excretion (ADME) characteristics, providing insights into potential dosing regimens and formulation strategies. These predictions are supported by experimental data from preclinical studies conducted in animal models, which have validated many of these hypotheses.

The future directions for research on 4-Pyridinamine, 3-(1-pyrrolidinyl)- include exploring its role in infectious diseases and antimicrobial resistance. Preliminary data suggest that derivatives of this compound exhibit activity against Gram-negative bacteria by interfering with bacterial cell wall synthesis or membrane integrity. Such findings are particularly relevant in light of rising antibiotic-resistant strains worldwide.

In conclusion,4-Pyridinamine, 3-(1-pyrrolidinyl)-, CAS No. 144864-27-7, represents a valuable scaffold in pharmaceutical research with diverse applications ranging from neurological disorders to inflammation and cancer. Its unique structural features combined with recent advances in synthetic chemistry and computational biology position it as a promising candidate for future drug development initiatives.

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